molecular formula C9H8N2O2 B2514281 Methyl 6-cyano-2-methylnicotinate CAS No. 1108725-10-5

Methyl 6-cyano-2-methylnicotinate

Cat. No. B2514281
CAS RN: 1108725-10-5
M. Wt: 176.175
InChI Key: QFKWXXRKGXEUIF-UHFFFAOYSA-N
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Description

“Methyl 6-cyano-2-methylnicotinate” is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is used in research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 176.17 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

  • Synthetic Chemistry and Pharmaceutical Intermediates :

    • Stephen J. Bell et al. (2012) developed a method to synthesize ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists, which are important in drug development (Bell et al., 2012).
    • Similarly, Andersen et al. (2013) described the synthesis of AZD1283, a P2Y12 receptor antagonist, using ethyl 6-chloro-5-cyano-2-methylnicotinate (Andersen et al., 2013).
  • Organometallic Chemistry and Material Science :

    • Verma and Bhojak (2018) explored the use of 2-Hydroxy-6-methylnicotinate in synthesizing metal complexes with potential antibacterial properties (Verma & Bhojak, 2018).
    • Razquin-Bobillo et al. (2022) investigated the coordination of 6-methyl-2-oxonicotinate with 3d-metal ions, highlighting its potential in magnetic materials (Razquin-Bobillo et al., 2022).
  • Biochemical Studies and Potential Therapeutic Uses :

    • Eldehna et al. (2015) synthesized certain nicotinic acid hydrazides, including 6-aryl-2-methylnicotinohydrazides, for evaluating their antimycobacterial activity (Eldehna et al., 2015).
    • Zolfigol et al. (2013) reported the use of isonicotinic acid in synthesizing pyranopyrazoles, indicating potential biological and pharmaceutical applications (Zolfigol et al., 2013).
  • Physical Chemistry and Photochemistry :

    • Chou et al. (1990) studied methyl 2-hydroxy-6-methylnicotinate for its unique excited-state intramolecular proton-transfer properties, relevant in photochemical applications (Chou et al., 1990).
  • Environmental and Biological Studies :

    • Tinschert et al. (2000) described the biotransformation of 6-methylnicotinate, highlighting its utility in producing hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).
  • Semiochemicals and Pest Management :

    • Teulon et al. (2017) explored the use of methyl isonicotinate as a non-pheromone semiochemical for thrips pest management (Teulon et al., 2017).

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . Therefore, “Methyl 6-cyano-2-methylnicotinate” and similar compounds could potentially have future applications in these areas.

properties

IUPAC Name

methyl 6-cyano-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13-2)4-3-7(5-10)11-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWXXRKGXEUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

methyl 6-cyano-2-methylnicotinate was synthesized from methyl 2-methylnicotinate following the general procedure as described for 4-isopropyl-2-pyridylmethylamine.
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